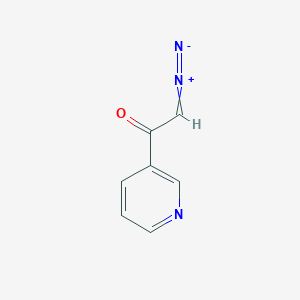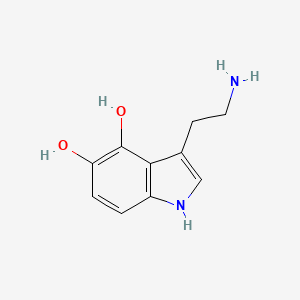
4,5-Dihydroxytryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxytryptamine is a derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound is characterized by the presence of two hydroxyl groups attached to the indole ring at the 4th and 5th positions. It is known for its neurotoxic properties and is primarily used in scientific research to study the serotonergic system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxytryptamine typically involves the hydroxylation of tryptamine. One common method includes the use of specific oxidizing agents to introduce hydroxyl groups at the desired positions on the indole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the 4th and 5th positions .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory settings can be scaled up with appropriate modifications. This includes optimizing reaction conditions and using industrial-grade reagents to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dihydroxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid intermediates, which are highly reactive.
Reduction: Reduction reactions can convert the quinonoid intermediates back to the original dihydroxy compound.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride can be used to revert oxidation products.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include quinonoid intermediates and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
4,5-Dihydroxytryptamine is widely used in scientific research due to its ability to selectively destroy serotonergic neurons. This property makes it a valuable tool for studying the role of serotonin in various physiological and behavioral processes. Some key applications include:
Neuroscience: Used to study the effects of serotonin depletion on behavior and brain function.
Pharmacology: Helps in understanding the mechanisms of action of serotonergic drugs.
Behavioral Studies: Used to investigate the role of serotonin in mood regulation, anxiety, and other behaviors
Mecanismo De Acción
The mechanism of action of 4,5-Dihydroxytryptamine involves its uptake by serotonergic neurons, where it undergoes auto-oxidation to form reactive quinonoid intermediates. These intermediates bind covalently to essential molecules within the neuron, leading to neuronal damage and cell death. This selective neurotoxicity is similar to the effects observed with other dihydroxytryptamines .
Comparación Con Compuestos Similares
- 5,6-Dihydroxytryptamine
- 5,7-Dihydroxytryptamine
Comparison: 4,5-Dihydroxytryptamine shares structural similarities with 5,6-Dihydroxytryptamine and 5,7-Dihydroxytryptamine, as all three compounds are indole derivatives with additional hydroxyl groups. the position of the hydroxyl groups differentiates them and influences their neurotoxic properties. This compound is unique in its specific hydroxylation pattern, which affects its reactivity and selectivity in targeting serotonergic neurons .
Propiedades
Número CAS |
42241-03-2 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1H-indole-4,5-diol |
InChI |
InChI=1S/C10H12N2O2/c11-4-3-6-5-12-7-1-2-8(13)10(14)9(6)7/h1-2,5,12-14H,3-4,11H2 |
Clave InChI |
HKPREGWFNPFQEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2CCN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


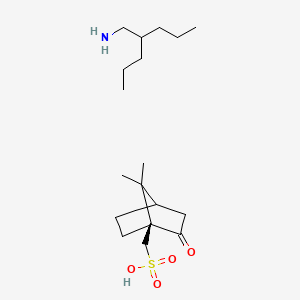


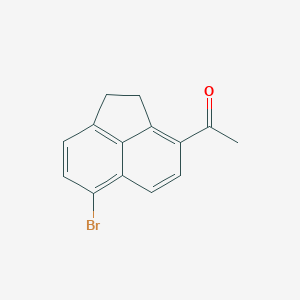
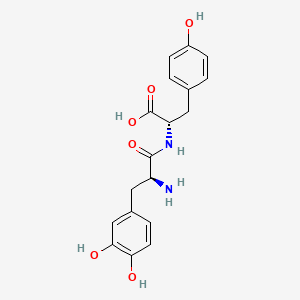
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
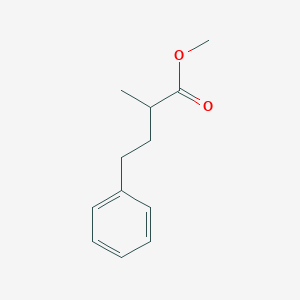
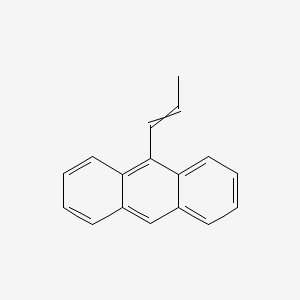


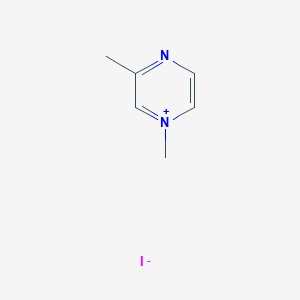
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)

